
4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 5th position, and a trimethylsilyl-ethoxy-methyl group at the 1st position of the indazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 4th position of the indazole ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Methylation: Introduction of the methyl group at the 5th position using methylating agents like methyl iodide in the presence of a base.
Silylation: Introduction of the trimethylsilyl-ethoxy-methyl group at the 1st position using trimethylsilyl chloride and ethylene glycol under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.
科学研究应用
4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
作用机制
The mechanism of action of 4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and trimethylsilyl-ethoxy-methyl groups can influence its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
4-Bromo-5-methyl-1H-indazole: Lacks the trimethylsilyl-ethoxy-methyl group, which may affect its chemical reactivity and biological activity.
5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole: Lacks the methyl group, which may affect its steric properties and interactions with molecular targets.
Uniqueness
The unique combination of the bromine, methyl, and trimethylsilyl-ethoxy-methyl groups in 4-Bromo-5-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole contributes to its distinct chemical properties and potential applications. These structural features can enhance its reactivity, binding affinity, and specificity, making it a valuable compound for research and development in various fields.
属性
分子式 |
C14H21BrN2OSi |
|---|---|
分子量 |
341.32 g/mol |
IUPAC 名称 |
2-[(4-bromo-5-methylindazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C14H21BrN2OSi/c1-11-5-6-13-12(14(11)15)9-16-17(13)10-18-7-8-19(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |
InChI 键 |
YCVDNZNYCWFJRW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)N(N=C2)COCC[Si](C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


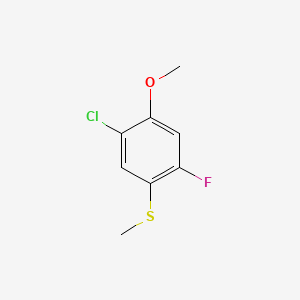
![n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B14770948.png)
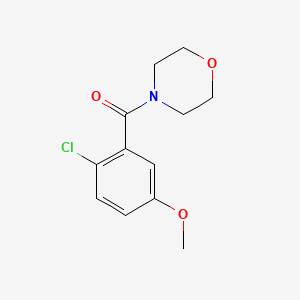
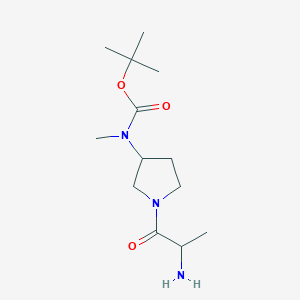
![3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14770963.png)
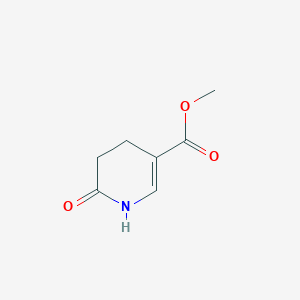
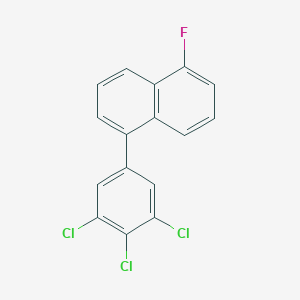
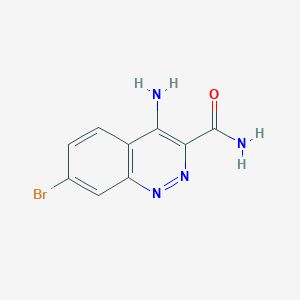
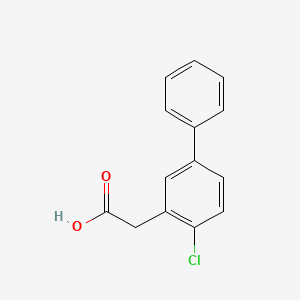
![tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B14770978.png)


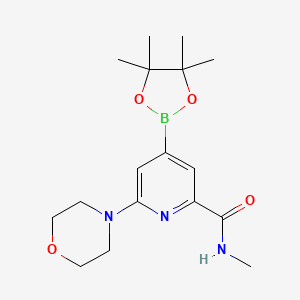
![2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14771020.png)
